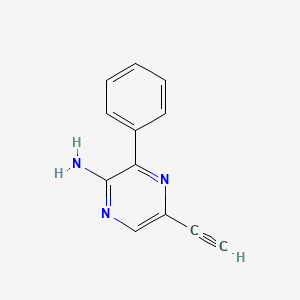

5-Ethynyl-3-phenylpyrazin-2-amine

描述

Significance of Pyrazine (B50134) Scaffolds in Chemical Biology and Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions, both of which are crucial for molecular recognition at the active sites of enzymes and receptors.

Pyrazine derivatives have been successfully developed as kinase inhibitors, demonstrating their potential in cancer therapy and the treatment of inflammatory diseases. The structural versatility of the pyrazine core allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target.

Role of Ethynyl (B1212043) Moieties in Chemical Transformations and Functionalization

The ethynyl group (–C≡CH) is a small, rigid, and linear functional group that imparts unique properties to a molecule. Its high reactivity makes it a versatile handle for a variety of chemical transformations, most notably in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. This reaction is highly efficient and orthogonal to many other functional groups, making it an invaluable tool for bioconjugation, drug discovery, and materials science.

Beyond its role as a reactive handle, the ethynyl moiety can also serve as a pharmacophore or a bioisostere for other chemical groups. Its linear geometry can act as a rigid linker to control the orientation of different parts of a molecule, which is critical for optimizing interactions with a biological target. Furthermore, the terminal alkyne can act as a weak hydrogen bond donor and its π-system can engage in various non-covalent interactions.

Overview of Research Trajectories for 5-Ethynyl-3-phenylpyrazin-2-amine Analogs

While specific research on This compound is not extensively documented in publicly available literature, the research trajectories for its analogs, particularly substituted pyrazines and pyrazoles, point towards their significant potential as kinase inhibitors. Numerous patents and research articles describe the synthesis and biological evaluation of substituted pyrazine and pyrazole (B372694) derivatives for the treatment of diseases driven by aberrant kinase activity, such as cancer. google.com

For instance, substituted pyridazine (B1198779) carboxamides have been investigated as inhibitors of protein kinases like c-met and ALK, which are implicated in various cancers. google.com Similarly, substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been explored as Trk kinase inhibitors for applications in pain, inflammation, and cancer. google.com The structural motif of a substituted amino-pyrazine or amino-pyrazole is a common feature in many kinase inhibitor drug candidates. The presence of the phenyl group and the reactive ethynyl group on the pyrazine scaffold of This compound suggests that its analogs would likely be investigated for their potential to modulate the activity of various protein kinases.

Chemical Compound Information

The following table provides a summary of the basic chemical data for the subject compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2227272-78-6 |

| Molecular Formula | C₁₂H₉N₃ |

| Molecular Weight | 195.22 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C(=N2)N)C#C |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethynyl-3-phenylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10-8-14-12(13)11(15-10)9-6-4-3-5-7-9/h1,3-8H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMHXFKGIHUKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294327 | |

| Record name | 2-Pyrazinamine, 5-ethynyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227272-78-6 | |

| Record name | 2-Pyrazinamine, 5-ethynyl-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227272-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazinamine, 5-ethynyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 5 Ethynyl 3 Phenylpyrazin 2 Amine

Retrosynthetic Analysis and Key Intermediates

A logical retrosynthetic analysis of 5-ethynyl-3-phenylpyrazin-2-amine suggests a disconnection of the ethynyl (B1212043) group, leading back to a halogenated precursor, namely 5-halo-3-phenylpyrazin-2-amine. This intermediate can be further disconnected at the C-C bond between the pyrazine (B50134) ring and the phenyl group, pointing towards a simpler halogenated aminopyrazine as a starting material.

Synthesis of Pyrazine Precursors (e.g., halogenated aminopyrazines)

The synthesis of the core pyrazine scaffold typically begins with commercially available and relatively inexpensive starting materials. A common and crucial intermediate is 2-amino-5-bromopyrazine (B17997). This compound is readily available from chemical suppliers and serves as a versatile building block for the subsequent introduction of the phenyl and ethynyl groups. nordmann.globalsigmaaldrich.combldpharm.com The bromine atom at the 5-position is strategically placed for late-stage functionalization via cross-coupling reactions.

The synthesis of halogenated aminopyrazines can also be achieved through various methods, including the bromination of aminopyrazine itself. However, the direct purchase of 2-amino-5-bromopyrazine is often the more practical approach for laboratory-scale synthesis.

| Compound Name | CAS Number | Molecular Formula | Key Role |

| 2-Amino-5-bromopyrazine | 59489-71-3 | C4H4BrN3 | Key precursor |

Introduction of the Phenyl Substituent

With the halogenated aminopyrazine in hand, the next key step is the introduction of the phenyl group at the 3-position. A highly effective and widely used method for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netsnnu.edu.cnresearchgate.net This palladium-catalyzed reaction involves the coupling of the halogenated pyrazine with a phenylboronic acid or its ester derivatives.

The reaction is typically carried out in the presence of a palladium catalyst, such as a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as dehalogenation. researchgate.net For nitrogen-rich heterocycles like pyrazines, specific catalyst systems have been developed to overcome potential inhibition of the catalyst by the basic nitrogen atoms of the ring. nih.govorganic-chemistry.org

A plausible synthetic route would involve the Suzuki-Miyaura coupling of 2-amino-5-bromopyrazine with phenylboronic acid to yield 5-bromo-3-phenylpyrazin-2-amine (B1440238).

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents | Product |

| 2-Amino-5-bromopyrazine | Phenylboronic acid | Suzuki-Miyaura Coupling | Palladium catalyst, Base | 5-Bromo-3-phenylpyrazin-2-amine |

Ethynyl Group Installation Methodologies

The final key functionalization is the installation of the ethynyl group at the 5-position of the pyrazine ring. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. organic-chemistry.orglibretexts.orgresearchgate.net In the context of synthesizing this compound, this reaction would involve the coupling of the 5-bromo-3-phenylpyrazin-2-amine intermediate with a suitable alkyne.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orglibretexts.org The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. researchgate.net Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. chemrxiv.org

Formation via Desilylation of Silylethynyl Precursors

A common strategy in Sonogashira couplings is to use a silyl-protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). researchgate.net This approach offers several advantages, including increased stability of the alkyne reagent and prevention of homocoupling. The Sonogashira coupling of 5-bromo-3-phenylpyrazin-2-amine with TMSA would yield 3-phenyl-5-((trimethylsilyl)ethynyl)pyrazin-2-amine.

The trimethylsilyl (B98337) (TMS) group can then be easily removed under mild conditions to afford the terminal alkyne. Common reagents for this desilylation step include fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol. This two-step sequence provides a reliable and high-yielding route to the desired this compound.

| Reactant | Reagent | Reaction Type | Key Reagents | Product |

| 5-Bromo-3-phenylpyrazin-2-amine | Trimethylsilylacetylene | Sonogashira Coupling | Palladium catalyst, Copper(I) iodide, Base | 3-Phenyl-5-((trimethylsilyl)ethynyl)pyrazin-2-amine |

| 3-Phenyl-5-((trimethylsilyl)ethynyl)pyrazin-2-amine | TBAF or K2CO3/MeOH | Desilylation | Fluoride source or Base | This compound |

Derivatization of the Ethynyl Moiety

The terminal ethynyl group in this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse library of derivatives.

One of the most prominent reactions of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction. organic-chemistry.orgresearchgate.netmdpi.com This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide. This provides a powerful tool for linking the pyrazine core to other molecules, including biomolecules or fluorescent tags. jenabioscience.com

Another useful transformation is the Mannich reaction, which involves the aminoalkylation of the terminal alkyne. nih.govresearchgate.netresearchgate.net This three-component reaction between the alkyne, an aldehyde (often formaldehyde), and a secondary amine yields a propargylamine (B41283) derivative. This reaction allows for the introduction of an aminomethyl group, which can be a key pharmacophore in medicinal chemistry.

Furthermore, the terminal alkyne can undergo another Sonogashira coupling with an aryl or vinyl halide to generate a disubstituted alkyne. rsc.org This allows for the extension of the conjugated system and the introduction of additional aryl or heterocyclic moieties.

| Reaction Type | Reactants | Product |

| Click Reaction (CuAAC) | This compound, Organic azide | 1,2,3-Triazole derivative |

| Mannich Reaction | This compound, Formaldehyde, Secondary amine | Propargylamine derivative |

| Sonogashira Coupling | This compound, Aryl/Vinyl halide | Disubstituted alkyne derivative |

Click Chemistry Applications (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition for functionalization)

The terminal alkyne functionality in this compound is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would be expected to regioselectively form 1,4-disubstituted 1,2,3-triazoles. However, no studies have been found that specifically demonstrate this or any other click reaction with this compound. The application of CuAAC would allow for the straightforward introduction of a wide array of functional groups, potentially leading to the rapid generation of libraries of novel compounds for biological screening or materials science applications.

Transformations Involving the Pyrazine-2-amine Functionality

Amine Acylation and Alkylation Reactions

The 2-amino group of the pyrazine ring is a nucleophilic center that would be expected to undergo acylation and alkylation reactions. Acylation, typically with acyl chlorides or anhydrides, would yield the corresponding amides. researchgate.net Alkylation, using alkyl halides, would produce secondary and potentially tertiary amines. wikipedia.org These transformations are fundamental in organic synthesis for modifying the electronic and steric properties of the amino group. Nevertheless, no specific examples of acylation or alkylation of this compound have been documented.

A study on the amide bond formation of aminopyrazines with aryl/heteroaryl carboxylic acids using methanesulfonyl chloride and N-methylimidazole as activating agents demonstrated the successful acylation of electron-deficient pyrazine amines. researchgate.net While this provides a general protocol, its specific application to this compound has not been reported.

Table 1: Potential Acylation and Alkylation Reactions of this compound (Hypothetical)

| Reaction Type | Reagent Example | Potential Product Structure |

| Acylation | Acetyl chloride | N-(5-ethynyl-3-phenylpyrazin-2-yl)acetamide |

| Alkylation | Methyl iodide | 5-ethynyl-N-methyl-3-phenylpyrazin-2-amine |

Note: This table is illustrative and based on general chemical principles, not on published experimental data for this compound.

Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is known to be electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. However, the amino group at the 2-position is an activating group, which generally disfavors SNAr at other positions on the ring. The phenyl and ethynyl substituents would also influence the regioselectivity of any potential substitution. There are no published studies investigating the SNAr reactions of this compound.

Research on other pyrazine systems has shown that nucleophilic substitution is possible. For example, a study on amino-methylsulfonylazines indicated that the methylsulfonyl group could be displaced by nucleophiles. byu.edu This suggests that if a suitable leaving group were present on the pyrazine ring of the title compound, SNAr reactions could be feasible.

Mechanistic Organic Chemistry Investigations

Exploration of Reaction Mechanisms for Key Synthetic Steps

The synthesis of 5-Ethynyl-3-phenylpyrazin-2-amine can be logically approached in two primary stages: the construction of the core 3-phenylpyrazin-2-amine (B1252116) ring system, followed by the introduction of the ethynyl (B1212043) group at the C-5 position.

Pyrazine (B50134) Ring Formation:

A foundational method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govresearchgate.net For the target molecule's core, a plausible pathway is the reaction between phenylglyoxal and diaminomaleonitrile (or a similar 1,2-diaminoalkene precursor).

The mechanism proceeds as follows:

Initial Condensation: One amino group of the diamine performs a nucleophilic attack on one of the carbonyl carbons of phenylglyoxal, typically the more electrophilic ketone carbonyl. This is followed by dehydration to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group (the aldehyde) in an intramolecular fashion. This cyclization step forms a dihydropyrazine (B8608421) ring. researchgate.net

Aromatization: The resulting dihydropyrazine intermediate undergoes oxidation to achieve the stable, aromatic pyrazine ring. researchgate.net This oxidation can occur via air oxidation or with the addition of a mild oxidizing agent. This sequence yields the substituted aminopyrazine core. To arrive at a precursor for ethynylation, a halogenated starting material would be used, leading to a halo-substituted phenylpyrazin-amine.

Introduction of the Ethynyl Group via Sonogashira Coupling:

The most effective and widely used method for installing a terminal alkyne onto an aryl or heteroaryl halide is the Sonogashira cross-coupling reaction. wikipedia.org This reaction would involve coupling a 5-halo-3-phenylpyrazin-2-amine (e.g., 5-bromo- or 5-chloro-3-phenylpyrazin-2-amine) with a terminal alkyne such as phenylacetylene or, more commonly, a protected alkyne like trimethylsilylacetylene (B32187) , followed by deprotection. Chloropyrazines have been shown to be excellent substrates for this type of coupling. rsc.org

The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, proceeding through two interconnected catalytic cycles:

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the halopyrazine, forming a Pd(II) intermediate. youtube.comyoutube.com

Transmetalation: A copper acetylide species (formed in the copper cycle) transfers the alkyne group to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups (the pyrazine and the alkyne) are eliminated from the palladium center, forming the final C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

The Copper Cycle:

Pi-Alkyne Complex Formation: The copper(I) catalyst coordinates with the terminal alkyne. youtube.com

Deprotonation: In the presence of an amine base (e.g., diisopropylamine), the terminal proton of the alkyne becomes more acidic and is removed, forming a key copper(I) acetylide intermediate. youtube.comyoutube.com This species is now sufficiently nucleophilic to participate in the transmetalation step of the palladium cycle.

Role of Catalysis in Ethynylpyrazine Synthesis and Derivatization (e.g., Palladium, Copper, Gold Catalysis)

Catalysis is indispensable for the efficient synthesis and subsequent functionalization of this compound. Palladium, copper, and gold catalysts each play distinct and crucial roles.

Palladium Catalysis: Palladium is the cornerstone catalyst for the synthesis of the target molecule via the Sonogashira coupling, as detailed above. Its ability to cycle between Pd(0) and Pd(II) oxidation states facilitates the key bond-forming steps of oxidative addition and reductive elimination. mdpi.com Beyond the primary synthesis, palladium catalysis is vital for derivatization. For instance, Suzuki coupling could be employed to functionalize the phenyl ring if it bears a halide, or Stille coupling could be used for other C-C bond formations on the pyrazine core. rsc.org

Copper Catalysis: Copper's primary role in the synthesis is as a co-catalyst in the Sonogashira reaction, where it activates the terminal alkyne by forming the copper acetylide intermediate. wikipedia.orgorganic-chemistry.org This step is critical for the efficiency of the subsequent transmetalation to the palladium center. youtube.com In the broader context of derivatization, copper-catalyzed reactions are known for C-N and C-S bond formation. This could potentially be used to modify the 2-amino group or to introduce other functionalities to the pyrazine ring under specific conditions. acs.orgnih.gov

Gold Catalysis: Gold catalysts, particularly Au(I) complexes, exhibit strong carbophilicity, meaning they selectively activate C-C triple bonds (alkynes) towards nucleophilic attack. rsc.org While not typically used for the initial synthesis, gold catalysis is highly relevant for the derivatization of this compound, specifically through intramolecular cyclization reactions. The gold catalyst coordinates to the ethynyl group, rendering it highly electrophilic and susceptible to attack by nearby nucleophiles, such as the pyrazine ring nitrogen or the exocyclic amine. tandfonline.comresearchgate.net This provides a powerful method for constructing fused heterocyclic systems.

Table 1: Catalytic Systems in the Synthesis and Derivatization of this compound

| Catalyst System | Role in Reaction | Mechanistic Purpose |

| Pd(0) complexes (e.g., Pd(PPh₃)₄) | Primary catalyst | Facilitates C(sp²)-C(sp) bond formation via oxidative addition/reductive elimination in Sonogashira coupling. |

| Cu(I) salts (e.g., CuI) | Co-catalyst | Activates the terminal alkyne by forming a copper acetylide intermediate for transmetalation. |

| Au(I) complexes (e.g., AuCl, Ph₃PAuNTf₂) | Derivatization catalyst | Activates the ethynyl group for intramolecular nucleophilic attack, leading to cyclization. |

Intramolecular Cyclization Pathways and Rearrangements

The presence of the ethynyl group adjacent to the pyrazine ring and its amino substituent creates opportunities for intramolecular cyclization, a powerful strategy for building complex, fused heterocyclic scaffolds such as pyrrolopyrazines. These reactions can be promoted by base or by metal catalysts like gold.

Base-Induced Cyclization: A well-established pathway for the cyclization of N-(3-chloropyrazin-2-yl)amides following a Sonogashira reaction involves a base-induced cyclization. rsc.org A similar mechanism is highly plausible for this compound.

Deprotonation: A suitable base (e.g., potassium carbonate, sodium hydride) deprotonates the exocyclic 2-amino group, increasing its nucleophilicity.

Nucleophilic Attack: The resulting amide anion attacks the proximal carbon of the ethynyl group in a 5-exo-dig cyclization.

Protonation/Tautomerization: The resulting vinyl anion is protonated by a proton source in the mixture, leading to the formation of a stable, aromatic fused pyrrolo[2,3-b]pyrazine system.

Gold-Catalyzed Cyclization: Gold catalysis offers an alternative pathway for cyclization, leveraging the activation of the alkyne. rsc.orgrsc.org

Alkyne Activation: The cationic Au(I) catalyst coordinates to the ethynyl triple bond, making it highly electrophilic.

Nucleophilic Attack: The endocyclic pyrazine nitrogen at the 4-position, acting as a nucleophile, attacks the activated alkyne. This would likely proceed via a 6-endo-dig cyclization.

Rearrangement/Protodeauration: The initial cyclization product, a vinyl-gold species, would undergo subsequent steps such as rearrangement and protodeauration (loss of the gold catalyst via protonolysis) to yield a fused, potentially cationic, pyrazino[1,2-a]pyrazinium derivative. tandfonline.com

These distinct cyclization pathways highlight the chemical versatility of the target molecule, allowing for selective synthesis of different fused heterocyclic systems based on the chosen reaction conditions.

Table 2: Comparison of Potential Intramolecular Cyclization Pathways

| Pathway | Conditions | Nucleophile | Product Skeleton |

| Base-Induced | Base (e.g., K₂CO₃, NaH) | Exocyclic 2-amino group | Pyrrolo[2,3-b]pyrazine |

| Gold-Catalyzed | Au(I) catalyst (e.g., Ph₃PAuCl) | Endocyclic N4-ring nitrogen | Pyrazino[1,2-a]pyrazinium (or derivative) |

Structure Activity Relationship Sar Studies for 5 Ethynyl 3 Phenylpyrazin 2 Amine Derivatives

Systematic Modification of the Ethynyl (B1212043) Group

The ethynyl group at the 5-position of the pyrazine (B50134) ring is a key feature of the parent compound, likely contributing to its binding affinity with biological targets through various interactions. Systematic modifications of this group can provide valuable insights into its role.

Research Findings:

While direct studies on 5-ethynyl-3-phenylpyrazin-2-amine are limited, research on related heterocyclic compounds suggests that the terminal alkyne can be replaced with various other functional groups to probe the electronic and steric requirements in this region of the molecule. For instance, replacing the ethynyl hydrogen with alkyl chains of varying lengths could explore the presence of nearby hydrophobic pockets in the target's binding site. Furthermore, the introduction of polar groups, such as a hydroxymethyl or a carboxyl group, could investigate potential hydrogen bonding interactions.

The triple bond of the ethynyl group itself is a region of high electron density and offers opportunities for specific interactions like π-π stacking or cation-π interactions. Its replacement with a less electron-rich linker, such as an ethyl or vinyl group, would help to clarify the importance of these electronic properties.

Below is a hypothetical data table illustrating potential outcomes of such modifications, based on common SAR trends.

| Modification of Ethynyl Group | Hypothesized Biological Activity | Rationale |

| Replacement with -CH2CH3 (Ethyl) | Decreased activity | Loss of π-system may weaken binding. |

| Replacement with -C≡N (Cyano) | Potentially maintained or altered activity | Similar linear geometry but different electronic properties. |

| Replacement with -CH2OH (Hydroxymethyl) | Activity dependent on pocket polarity | Introduction of a hydrogen bond donor/acceptor. |

| Replacement with -C(=O)H (Formyl) | Potentially altered activity | Introduction of a hydrogen bond acceptor. |

Exploration of Phenyl Ring Substitutions and Their Influence on Biological Activity

The phenyl ring at the 3-position of the pyrazine core presents a broad canvas for synthetic modifications to explore how electronic and steric factors influence biological activity. The nature, position, and number of substituents on this ring can dramatically alter the compound's properties.

Research Findings:

In a series of phenethylamine (B48288) derivatives, it was observed that alkyl or halogen groups at the para position of the phenyl ring had a positive effect on binding affinity. biomolther.orgresearchgate.net Conversely, in other heterocyclic systems, electron-withdrawing groups have been found to be beneficial for certain biological activities. mdpi.com

The following interactive table summarizes the potential effects of phenyl ring substitutions.

| Phenyl Ring Substituent | Position | Hypothesized Biological Activity | Rationale |

| -Cl (Chloro) | para | Potentially increased activity | Electron-withdrawing, can enhance hydrophobic interactions. |

| -OCH3 (Methoxy) | para | Activity may increase or decrease | Electron-donating, can influence solubility and hydrogen bonding. |

| -NO2 (Nitro) | meta | Potentially decreased activity | Strong electron-withdrawing group, can alter electronic profile significantly. |

| -CH3 (Methyl) | ortho | Potentially decreased activity | Steric hindrance may disrupt optimal binding conformation. |

Modulation of the Pyrazine Core and Amine Functionality

The pyrazine ring and the 2-amine group are fundamental to the core structure of the molecule and are likely involved in critical interactions with biological targets. Modifications to these components can significantly impact activity.

Research Findings:

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, and their positions are crucial for defining the geometry of interaction with a receptor. Altering the pyrazine core, for instance, by moving the nitrogen atoms to create a pyrimidine (B1678525) or a pyridazine (B1198779), would fundamentally change the molecule's shape and hydrogen bonding pattern, likely leading to a significant loss of activity if the original arrangement is optimal. nih.gov

The 2-amine group is a key hydrogen bond donor and can also act as a base. Its modification, such as acylation to form an amide or alkylation to a secondary or tertiary amine, would alter its hydrogen bonding capacity and basicity. In many kinase inhibitors, the primary amine is a crucial "hinge-binding" element. In studies on pyrazinamide (B1679903) derivatives, modifications to the amide functionality have been explored. bohrium.comnih.govresearchgate.net

The table below outlines possible modifications and their expected impact.

| Modification | Hypothesized Biological Activity | Rationale |

| N-acetylation of the 2-amine | Likely decreased activity | Loss of a key hydrogen bond donor. |

| N-methylation of the 2-amine | Potentially decreased activity | Altered hydrogen bonding capacity and increased steric bulk. |

| Isomeric core (e.g., pyrimidine) | Likely significant loss of activity | Altered geometry and hydrogen bonding vectors. |

Analysis of Stereochemical Effects on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. mdpi.com If a derivative of this compound possesses a stereocenter, the different enantiomers or diastereomers could exhibit vastly different pharmacological profiles.

Research Findings:

Although the parent compound is achiral, the introduction of a chiral center, for example by adding a substituted alkyl chain to the ethynyl group or by modifying the amine functionality with a chiral substituent, would necessitate the evaluation of individual stereoisomers. It is a well-established principle in medicinal chemistry that biological systems, being chiral themselves, often interact preferentially with one stereoisomer over another. mdpi.com This can be due to a better fit in the binding site of a receptor or enzyme. For instance, in a study of acivicin (B1666538) derivatives, only the isomers with a specific stereochemistry at the α-carbon showed significant biological activity, suggesting a stereoselective uptake or interaction with the target. mdpi.com

| Stereoisomer | Hypothesized Biological Activity | Rationale |

| (R)-enantiomer | Potentially higher activity | May have a more favorable 3D arrangement for binding to the target. |

| (S)-enantiomer | Potentially lower activity | May have a less favorable 3D arrangement, leading to weaker binding. |

| Racemic mixture | Intermediate activity | The observed activity would be an average of the two enantiomers. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This approach can be invaluable for predicting the activity of novel derivatives and for guiding the design of more potent compounds.

Research Findings:

For a series of this compound derivatives, a QSAR model could be developed using various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). nih.gov

A typical QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of analogues to obtain their biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model. nih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.gov

A successful QSAR model could, for example, reveal that a combination of a high dipole moment, a specific range of logP values, and the presence of a hydrogen bond donor at a particular position are crucial for high activity. Such a model would be a powerful tool for the virtual screening of new, un-synthesized derivatives.

Biological Evaluation and Molecular Target Interactions in Vitro Studies

ATR Kinase Inhibition Studies

The 2-aminopyrazine (B29847) scaffold is a core structural feature found in a class of inhibitors targeting the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, a crucial enzyme in the DNA Damage Response (DDR) pathway. nih.gov Compounds built upon this core have been developed as potent and selective ATR inhibitors.

Enzyme Kinetic Analysis and Binding Affinity Determination

While the broader class of 2-aminopyrazine derivatives has been extensively studied, specific enzyme kinetic data and binding affinity values (such as Ki or IC50) for 5-Ethynyl-3-phenylpyrazin-2-amine against ATR kinase are not detailed in the currently available public literature. For context, highly potent analogues from this class, such as berzosertib (VX-970/M6620), exhibit significant affinity for the ATR kinase. nih.gov

Mechanism of Action at the Molecular Level (e.g., ATP-competitive inhibition)

Inhibitors of the 2-aminopyrazine class are known to act as ATP-competitive inhibitors. nih.govresearchgate.net They function by binding to the ATP-binding site within the kinase domain of the ATR enzyme. This binding event prevents the natural substrate, ATP, from accessing the site, thereby blocking the phosphotransferase activity of the kinase. This mechanism is characteristic of many kinase inhibitors developed for therapeutic purposes. nih.gov Although not explicitly confirmed for this compound itself, its structural similarity to known ATP-competitive ATR inhibitors suggests it would operate via the same mechanism.

Cellular Target Engagement Assays (e.g., pH2AX cellular assay)

Cellular assays are used to confirm that a compound can engage its intended target within a cellular context. A common method for assessing ATR kinase inhibition in cells is to measure the phosphorylation of its downstream substrates, such as Chk1. A reduction in the phosphorylation of these substrates in the presence of the inhibitor indicates successful target engagement. Another key biomarker is the phosphorylation of histone H2AX (to form γH2AX or pH2AX), which is a general marker of DNA damage but can be modulated by ATR inhibitors under specific conditions. Detailed results from such cellular assays specifically for this compound are not presently available in published research.

Antimycobacterial Activity Assessment (In Vitro)

The pyrazine (B50134) ring is a key component of pyrazinamide (B1679903), a first-line antituberculosis drug. This has prompted extensive research into other pyrazine-containing compounds for antimycobacterial properties. researchgate.netnih.gov Various N-phenylpyrazine-2-carboxamides and related pyrazolo[1,5-a]pyrimidines have demonstrated in vitro activity against Mycobacterium tuberculosis. researchgate.netnih.govmdpi.com For instance, certain 5-chloro-N-phenylpyrazine-2-carboxamides show significant activity against M. tuberculosis H37Rv, with MIC values in the low micromolar range. nih.gov However, specific studies evaluating the antimycobacterial efficacy of this compound have not been reported in the available literature.

Investigation of Other Enzyme or Receptor Interactions (e.g., 5-HT receptors, mGluR5)

The structural motif of a phenyl-ethynyl group connected to a nitrogen-containing heterocycle is found in ligands for various receptors.

mGluR5: A series of compounds featuring a (pyridin-2-yl)ethynyl moiety attached to a phenyl ring have been identified as potent and selective antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds were effective in blocking glutamate-mediated calcium mobilization in vitro. Given the presence of a phenyl-ethynyl-pyrazine structure in this compound, an interaction with mGluR5 could be hypothesized, but no direct experimental evidence is available.

5-HT Receptors: Serotonin (5-HT) receptors are another common target for heterocyclic compounds. nih.gov For example, antagonists of the 5-HT3 receptor often contain heterocyclic moieties. nih.gov However, there is no specific data in the scientific literature to suggest that this compound interacts with any 5-HT receptor subtype.

Studies on DNA or RNA Interaction Modalities

Currently, there are no published studies investigating the direct interaction of this compound with DNA or RNA. Its primary hypothesized mechanism of biological activity, based on its core structure, is through protein kinase inhibition rather than direct binding to nucleic acids.

Biological Evaluation of this compound: In Vitro Cellular Activities

A comprehensive review of scientific literature and databases reveals a notable absence of published in vitro studies on the cellular activities of the chemical compound This compound . Consequently, there are no available research findings or data to report on its specific effects on cell proliferation or the modulation of cellular signaling pathways in relevant biological systems.

Searches for direct biological evaluations of this compound, as well as broader inquiries into the activities of ethynyl-substituted phenylpyrazines, did not yield any specific data regarding its interaction with cell lines or its influence on molecular targets related to cell growth and signaling. While research exists on various other pyrazine and pyrazole (B372694) derivatives, the unique structural combination of the ethynyl (B1212043) and phenyl groups on the pyrazin-2-amine core of this specific molecule has not been detailed in the accessible scientific literature in the context of cellular activity assays.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the assessment of cellular activities for this compound.

Computational and Theoretical Chemistry of 5 Ethynyl 3 Phenylpyrazin 2 Amine

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like 5-Ethynyl-3-phenylpyrazin-2-amine, docking studies would be crucial to predict its binding mode within the active site of a target protein, such as a protein kinase.

In studies of similar pyrazine-based kinase inhibitors, docking has been instrumental in elucidating key interactions. For instance, research on 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors revealed that the pyrazine (B50134) nitrogen can act as a hydrogen bond acceptor, a common interaction pattern for this heterocycle. nih.govjapsonline.comresearchgate.net A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) confirms that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom. nih.govresearchgate.net

For this compound, docking simulations would likely show:

Hydrogen Bonding: The amino group (-NH2) would act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring would act as acceptors. nih.govjapsonline.com These are critical for anchoring the ligand in a protein's binding pocket.

π-Interactions: The phenyl ring and the pyrazine ring itself could engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the active site. researchgate.net

Hydrophobic Interactions: The phenyl group would likely occupy a hydrophobic pocket within the target protein.

A hypothetical docking study of this compound into a kinase active site, such as that of Cyclin-Dependent Kinase 2 (CDK2), might reveal interactions similar to those observed for other pyrazolo[1,5-a] japsonline.comnih.govnih.govtriazine inhibitors. nih.gov These typically involve hydrogen bonds with hinge region residues and occupation of specific hydrophobic pockets. nih.gov The ethynyl (B1212043) group could potentially form specific interactions or be positioned to act as a covalent warhead, a strategy used in targeted drug design.

Table 1: Potential Interacting Residues for Pyrazine-Based Kinase Inhibitors

| Interaction Type | Potential Amino Acid Residues | Reference Compound Class | Target Protein Example |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Glu121, Asp186 | 3-(Pyrazin-2-yl)-1H-indazole | PIM-1 Kinase |

| Hydrogen Bond (Donor) | Glu171, Asp131 | 3-(Pyrazin-2-yl)-1H-indazole | PIM-1 Kinase |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. For a series of active pyrazine compounds, a pharmacophore model would identify the essential features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

A pharmacophore model generated from pyrazine-based inhibitors could be used to screen large compound databases (virtual screening) to identify novel molecules with the potential for similar biological activity. japsonline.comnih.gov For example, a 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives identified a five-point pharmacophore (ADRRR) consisting of one hydrogen bond acceptor and four aromatic rings as crucial for PIM-1 kinase inhibition. japsonline.com This model was subsequently used to screen the ZINC database, leading to the identification of new potential inhibitors. japsonline.com

A hypothetical pharmacophore for inhibitors related to this compound would likely feature:

A hydrogen bond donor site (from the -NH2 group).

One or two hydrogen bond acceptor sites (from the pyrazine nitrogens).

An aromatic/hydrophobic feature (from the phenyl ring).

A potential feature representing the linear geometry and electronic nature of the ethynyl group.

This model would serve as a 3D query to filter virtual libraries, prioritizing compounds that match the essential interaction geometry for further investigation through docking and, eventually, experimental testing.

Quantum Chemical Calculations (e.g., DFT for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.com These calculations can provide insights into molecular geometry, charge distribution, orbital energies (like HOMO and LUMO), and chemical reactivity.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths and angles. Studies on similar heterocyclic systems have shown good correlation between DFT-calculated geometries and those determined by X-ray crystallography.

Analyze Electronic Structure: Calculate the distribution of electron density and generate a Molecular Electrostatic Potential (MEP) map. The MEP map would visualize the electron-rich (negative potential, likely around the pyrazine nitrogens) and electron-poor (positive potential, likely around the amino hydrogens) regions, predicting sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Determine Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap can indicate the molecule's chemical stability and polarizability. A smaller gap suggests higher reactivity. researchgate.net

Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the structural characterization of the synthesized compound.

DFT studies on substituted pyrazine derivatives have been used to analyze structure-physicochemical property relationships, calculating NBO charges and orbital energies to understand the effects of different substituents on the pyrazine ring's electronic character. researchgate.net

Table 2: Representative DFT-Calculated Properties for Heterocyclic Compounds

| Property | Description | Application to this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Conformational Analysis and Molecular Dynamics Simulations

While this compound has limited conformational flexibility due to its aromatic and acetylenic components, the rotation around the single bond connecting the phenyl and pyrazine rings is a key degree of freedom. Conformational analysis would explore the potential energy surface associated with this rotation to identify low-energy, stable conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time, often in the presence of a solvent or a biological macromolecule. eurasianjournals.com An MD simulation of this compound bound to a protein would:

Assess Binding Stability: Evaluate the stability of the docked pose over time. Key interactions, like hydrogen bonds, can be monitored to see if they are maintained throughout the simulation.

Reveal Protein Flexibility: Show how the protein's active site adapts to the presence of the ligand.

Explore Water's Role: Identify the role of water molecules in mediating ligand-protein interactions.

Studies on pyrazinamide (B1679903), a related drug, have used MD simulations to investigate its binding and unbinding process from its target enzyme, providing insights into the dynamics of ligand entry and exit from the active site. nih.gov Similarly, quasielastic neutron scattering, a technique complemented by MD simulations, has been used to study the rotational dynamics of pyrazine ligands in metal-organic frameworks. nist.govnist.gov

Prediction of Key Interactions Driving Biological Activity

The culmination of the computational approaches described above is the prediction of the specific molecular interactions that are essential for the biological activity of this compound. By integrating results from docking, pharmacophore modeling, and MD simulations, a comprehensive model of its interaction with a target can be built. nih.govneuralwork.ai

Based on studies of analogous pyrazine-based inhibitors, the key interactions driving activity would likely be a specific combination of:

Hinge Binding: Hydrogen bonds between the amino group and/or a pyrazine nitrogen and the "hinge" region of a kinase active site are often critical for potent inhibition. japsonline.com

Hydrophobic Pocket Occupancy: The phenyl group is likely essential for occupying a specific hydrophobic pocket, contributing significantly to binding affinity.

Acceptor/Donor Network: The precise geometry of hydrogen bond donors and acceptors on the pyrazine core dictates selectivity and affinity for the target protein over other proteins. nih.gov

The ethynyl group is a distinguishing feature. Its role could be to provide a specific steric fit into a narrow, hydrophobic channel or to act as a reactive handle for covalent bond formation with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition. The computational prediction of such a covalent interaction would be a key outcome, guiding the design of targeted covalent inhibitors.

Future Research Directions and Translational Prospects

Design and Synthesis of Advanced Derivatives with Enhanced Potency or Selectivity

The core structure of 5-ethynyl-3-phenylpyrazin-2-amine serves as a valuable scaffold for the generation of novel derivatives with potentially improved biological activity. The pyrazine (B50134) ring, a bioisostere of pyrimidine (B1678525) and purine, is a key component in numerous kinase inhibitors. nih.govrsc.org Modifications to this scaffold could be guided by structure-based drug design to enhance potency and selectivity for specific kinase targets. For instance, the synthesis of a library of derivatives by introducing various substituents on the phenyl ring or the amine group could modulate the compound's electronic and steric properties, thereby influencing its interaction with target proteins.

Research into related heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines has demonstrated that targeted chemical modifications can exploit similarities in the ATP binding sites of different kinases to achieve desired activity and selectivity profiles. rsc.org A similar strategy could be applied to this compound, focusing on kinases implicated in cancer and other diseases. The synthesis of N-phenylpyrazole derivatives with nitrogen-containing side chains has also been shown to yield potent antitumor agents, suggesting a promising avenue for derivatization.

| Derivative Class | Potential Modification Strategy | Anticipated Outcome |

| Phenyl Ring Analogs | Introduction of electron-donating or -withdrawing groups | Modulation of kinase inhibitory activity and selectivity |

| N-Substituted Amines | Acylation or alkylation of the 2-amino group | Alteration of solubility and cell permeability |

| Fused Heterocycles | Annulation of the pyrazine ring to form polycyclic systems | Creation of novel scaffolds with unique biological profiles |

Exploration of Novel Biological Pathways and Therapeutic Indications

The pyrazine and related nitrogen-containing heterocyclic scaffolds are prevalent in a multitude of biologically active compounds. mdpi.com While kinase inhibition is a prominent activity, derivatives of these scaffolds have also shown potential as anti-inflammatory, antibacterial, antiparasitic, and antioxidant agents. mdpi.com Therefore, future research should not be limited to oncology but should also explore the potential of this compound and its derivatives in other therapeutic areas.

For example, thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a target for Alzheimer's disease. nih.gov Given the structural similarities, it is conceivable that derivatives of this compound could also modulate GSK-3β or other enzymes relevant to neurodegenerative diseases. Furthermore, the anti-plasmodial activity of tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives suggests that the broader class of pyrazine-containing compounds may have applications in treating infectious diseases. nih.gov

Integration with Emerging Chemical Biology Tools and Techniques

The ethynyl (B1212043) group of this compound makes it an ideal candidate for integration with modern chemical biology techniques. Bioorthogonal chemistry, which employs reactions that can occur in living systems without interfering with native biochemical processes, heavily utilizes the reactivity of alkynes. mdpi.comacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry," are prime examples. mdpi.com

By incorporating this compound into biological systems, researchers can use these bioorthogonal reactions to label, track, and identify its cellular targets. For instance, if the compound is found to inhibit a particular enzyme, it could be used as a chemical reporter to study the enzyme's localization and dynamics within the cell. nih.gov This approach has been successfully used to study a variety of biomolecules, including proteins, glycans, and lipids. acs.orgnih.gov

Development of Derivatization Strategies for Probe Development (e.g., bioorthogonal tagging)

The ethynyl group provides a convenient handle for the derivatization of this compound into chemical probes. Through click chemistry, a fluorescent dye, an affinity tag like biotin, or a photo-crosslinking group can be attached to the ethynyl moiety. mdpi.comlongdom.org This would enable a range of applications, from visualizing the compound's subcellular localization to identifying its binding partners through pull-down assays.

The development of fluorescent probes based on a pyrazine core has already been demonstrated. For example, pyrazine-bridged donor-acceptor-donor (D-A-D) type fluorescent probes have been synthesized for live-cell imaging and have shown properties like large Stokes shifts and high photostability. frontiersin.orgnih.gov By functionalizing this compound with a suitable fluorophore via its ethynyl group, novel probes with specific cellular targets could be developed.

| Probe Type | Derivatization Strategy | Application |

| Fluorescent Probe | Click reaction with an azide-containing fluorophore | Live-cell imaging and tracking of the compound |

| Affinity Probe | Click reaction with an azide-biotin conjugate | Identification of protein targets via affinity purification and mass spectrometry |

| Photo-crosslinking Probe | Click reaction with an azide-containing photoreactive group | Covalent labeling of binding partners upon photoactivation |

Application in Materials Science or Catalyst Design (exploring the ethynyl group's versatility)

Beyond its biological potential, the ethynyl group in this compound opens doors for its application in materials science and catalysis. Ethynyl-substituted aromatic compounds are known precursors for the synthesis of polymers with interesting electronic and thermal properties. google.com The trimerization of ethynyl compounds can lead to the formation of substituted benzene (B151609) rings, a reaction that could be exploited to create novel polymeric materials. rsc.org

Furthermore, ethynyl compounds can react with various metals to form organometallic complexes. wikipedia.org These complexes can have applications in catalysis. For instance, organometallic conjugated polymers containing transition metals in their main chain have been synthesized and characterized. cgohlke.com The pyrazine nitrogen atoms in this compound could also act as ligands, allowing for the formation of coordination polymers or metal-organic frameworks (MOFs). Additionally, nitrogen-containing heterocycles are being explored as liquid organic hydrogen carriers (LOHCs), and the development of efficient catalysts for their hydrogenation and dehydrogenation is an active area of research where novel heterocyclic compounds could play a role. mdpi.com

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 5-Ethynyl-3-phenylpyrazin-2-amine, and how do reaction conditions influence yield?

- Answer : The synthesis of pyrazine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, microwave-assisted methods (e.g., in ) can significantly reduce reaction times and improve yields for analogous compounds like imidazo[1,2-a]pyridin-3-amine derivatives . Ethynyl group introduction may require Sonogashira coupling, where catalytic systems (e.g., PdCl₂(dppf)₂/CuI) and solvent polarity (e.g., THF/Et₃N) critically affect regioselectivity and yield . Optimization of temperature (80–100°C) and base choice (e.g., NaOMe vs. Et₃N) is essential to minimize side reactions .

Q. How can this compound be characterized using spectroscopic methods?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For pyrazine derivatives, NMR chemical shifts for aromatic protons typically appear in the δ 7.5–8.5 ppm range, while ethynyl protons resonate near δ 2.5–3.5 ppm. Infrared (IR) spectroscopy can confirm C≡C stretching (~2100 cm⁻¹). provides protocols for interpreting NMR data in supplementary materials, including solvent effects on splitting patterns .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Answer : Initial screening should focus on antimicrobial (e.g., MIC against E. coli or C. albicans) and anticancer (e.g., MTT assay on HeLa or MCF-7 cells) activity. Thiazole-pyrazine hybrids () show broad bioactivity due to heterocyclic pharmacophores. Dose-response curves (0.1–100 µM) and positive controls (e.g., cisplatin for cytotoxicity) are critical for validating results .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance ethynyl group incorporation in pyrazine derivatives?

- Answer : Microwave-assisted synthesis () improves reaction efficiency by enabling rapid heating (100°C in 30 min) and precise temperature control. Solvent systems like Et₃N/DMF-H₂O () stabilize intermediates during coupling reactions. Catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) and ligand selection (e.g., dppf for steric bulk) can enhance regioselectivity. Kinetic studies (e.g., in situ FTIR) help identify rate-limiting steps .

Q. How do substituents on the pyrazine ring influence reactivity and biological activity?

- Answer : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity, facilitating nucleophilic attacks at the 2-position. Ethynyl groups enhance π-π stacking with biological targets, as seen in kinase inhibitors. Computational modeling (DFT or MD simulations) can predict binding affinities to receptors like VEGFR or PDGFR . Substituent effects on solubility (logP) should be assessed via HPLC-MS to balance bioavailability .

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

- Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to identify tautomeric shifts (e.g., NH protons in DMSO-d₆). LC-MS/MS can differentiate isobaric impurities. emphasizes iterative validation: repeat experiments under controlled conditions (e.g., anhydrous solvents) and cross-validate with X-ray crystallography if possible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。